

Spectroscopic and Analytical Profile of 4-(Pyrrolidin-1-ylmethyl)piperidine: A Technical Overview

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Compound of Interest

Compound Name: 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride

Cat. No.: B1290479

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Disclaimer: Comprehensive, publicly accessible spectroscopic data (^1H NMR, ^{13}C NMR, IR, MS) and detailed experimental protocols for the specific compound 4-(Pyrrolidin-1-ylmethyl)piperidine are not readily available in peer-reviewed literature or public spectral databases. This guide, therefore, presents a representative technical framework for this class of compounds by detailing the expected data and methodologies. The information herein is designed to instruct researchers, scientists, and drug development professionals on the synthesis, characterization, and data presentation pertinent to substituted piperidine derivatives.

This technical guide furnishes an in-depth look at the synthesis and spectroscopic characterization of a key piperidine intermediate, offering a foundational understanding applicable to the target molecule and its derivatives. The presented data is organized for clarity and supported by detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for a representative piperidine derivative. This data is illustrative and serves as a template for the characterization of 4-(Pyrrolidin-1-ylmethyl)piperidine.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (Hz)	Assignment
Data Not Available	-	-	-	-
...

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
Data Not Available	-
...	...

Table 3: IR Spectroscopic Data

Wavenumber (cm $^{-1}$)	Assignment
Data Not Available	-
...	...

Table 4: Mass Spectrometry Data

m/z	Ion
Data Not Available	-
...	...

Experimental Protocols

The following protocols are representative of the synthesis and spectroscopic analysis of a substituted piperidine derivative.

2.1. Synthesis

A common route to synthesize 4-(substituted-methyl)piperidines involves the reductive amination of a 4-formylpiperidine derivative. For the target compound, this would typically involve the reaction of a suitably N-protected piperidine-4-carboxaldehyde with pyrrolidine, followed by reduction of the resulting iminium intermediate.

- Materials: N-Boc-piperidine-4-carboxaldehyde, pyrrolidine, sodium triacetoxyborohydride, dichloromethane, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
- Procedure: To a stirred solution of N-Boc-piperidine-4-carboxaldehyde in dichloromethane, pyrrolidine is added, followed by sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the N-Boc protected precursor. Subsequent deprotection of the Boc group would yield the final product, 4-(Pyrrolidin-1-ylmethyl)piperidine.

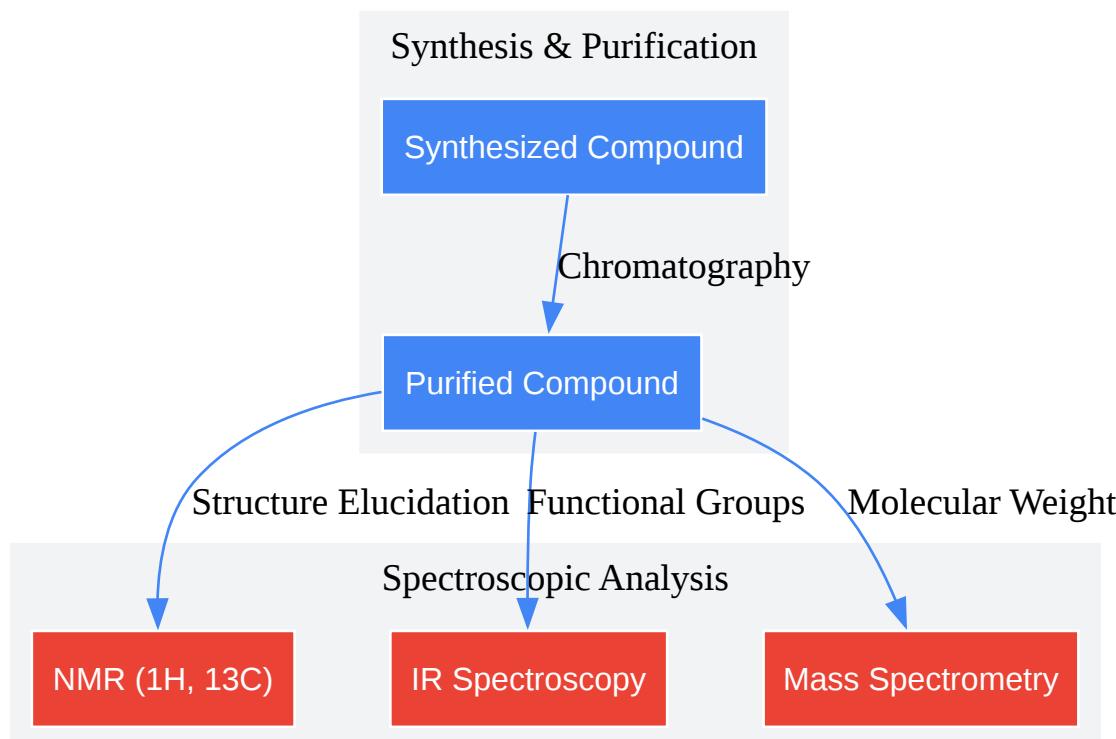
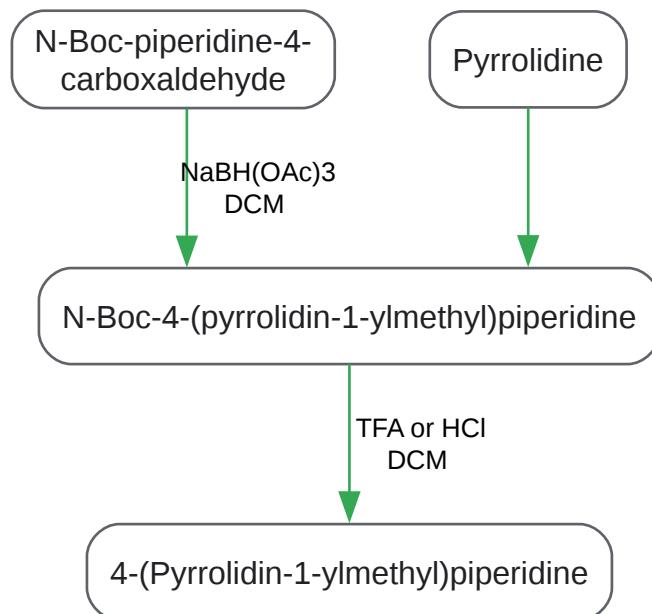
2.2. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD). Chemical shifts would be reported in parts per million (ppm) relative to the residual solvent peak.
- Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The spectrum could be recorded as a thin film on a salt plate (for an oil) or as a KBr pellet (for a solid).
- Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) source in positive ion mode. The analysis provides the mass-to-charge ratio (m/z) of the protonated molecule $[\text{M}+\text{H}]^+$.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate a representative synthetic pathway and a general analytical workflow for the characterization of a substituted piperidine

compound.



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